Dimoxystrobin

Catalog No.
S640091
CAS No.
149961-52-4
M.F
C19H22N2O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimoxystrobin

Research on QoI fungicide persistence and resistance faces critical inaccuracies when using common strobilurin substitutes. Dimoxystrobin’s unique methoxyacrylamide structure and extended soil DT50 of 271 days demand exact analytical standards. • Validate long-term environmental fate models with a QoI benchmark exhibiting a 271-day soil DT50. • Establish baseline EC50s and monitor cyt b mutations using a standard that ensures steric Qo-site specificity. • Ensure emulsion stability and co-formulation accuracy with a compound of defined logP (3.59) and melting point.

CAS Number

149961-52-4

Product Name

Dimoxystrobin

IUPAC Name

(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18-

InChI Key

WXUZAHCNPWONDH-UZYVYHOESA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

The exact mass of the compound Dimoxystrobin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Dimoxystrobin, BAS 505 F, (E)-2-[(2,5-dimethylphenoxy)methyl]-α-(methoxyimino)-N-methylbenzeneacetamide, Benzeneacetamide, 2-[(2,5-dimethylphenoxy)methyl]-α-(methoxyimino)-N-methyl-, (αE)-

Purity

≥99%

Package Size

1 mg, 10 mg, 100 mg

Dimoxystrobin is a highly specific strobilurin-class (QoI) fungicide characterized by its methoxyacrylamide pharmacophore, which structurally distinguishes it from methoxyacrylate analogs like azoxystrobin. With a water solubility of 4.3 mg/L at 20 °C and a logP of 3.59, it occupies an intermediate physicochemical space that balances cuticular retention with systemic xylem mobility [1]. In commercial and research procurement, Dimoxystrobin is primarily sourced as a high-purity analytical reference standard for environmental fate modeling, regulatory residue testing, and baseline sensitivity assays in phytopathology. Its distinct soil persistence and target-binding kinetics make it an indispensable baseline material for differentiating QoI resistance mechanisms in agricultural and ecotoxicological research [2].

Research Fit

QoI resistance mechanism research
Environmental fate and mobility modeling
Formulation thermal stability evaluation

Substituting Dimoxystrobin with more common strobilurins like azoxystrobin or pyraclostrobin critically compromises environmental and resistance monitoring assays. Because Dimoxystrobin exhibits a significantly longer soil biotransformation half-life (DT50) than azoxystrobin, using a generic QoI substitute in leaching or persistence models will drastically underestimate environmental residency [1]. Furthermore, in cytochrome bc1 complex inhibition assays, the specific steric interactions of Dimoxystrobin's methoxyacrylamide group with the Qo site result in unique baseline sensitivity profiles against target pathogens. A buyer must procure exact Dimoxystrobin standards to accurately quantify cross-resistance factors, validate regulatory residue compliance in complex matrices, and optimize specific agrochemical co-formulations [2].

Substitution Risk

Intrinsic potency spectrum EC50 range may differ substantially among QoI fungicides, limiting class-level substitution assumptions
Physicochemical mobility Moderate Log P and water solubility may not match the environmental fate profile of more polar or non-polar strobilurins
Aquatic toxicity profile Reported acute toxicity to Daphnia magna may be markedly higher; site-specific risk assessment may be required

Long-Term Soil Biotransformation Benchmark (DT50)

In environmental fate modeling, Dimoxystrobin demonstrates a significantly longer soil biotransformation half-life compared to the baseline strobilurin, azoxystrobin. Quantitative read-across studies show Dimoxystrobin exhibits a mean soil DT50 of 271 days, whereas azoxystrobin degrades much faster with a DT50 of 93 days [1]. This extended persistence profile prevents generic QoI substitution in regulatory leaching and degradation models.

Evidence DimensionSoil Biotransformation Half-Life (DT50)
Target Compound Data271 days (range 88–1203 days)
Comparator Or BaselineAzoxystrobin: 93 days (range 56–153 days)
Quantified Difference2.9-fold longer mean environmental residency
ConditionsSoil and activated sludge biotransformation models

Procuring exact Dimoxystrobin standards is critical for validating long-term environmental fate models where rapidly degrading strobilurins would produce false-negative persistence data.

In vitro sensitivity
Head-to-head
Dimoxystrobin EC50 range 0.053–95.59 µg/mL; Boscalid 0.0015–0.836 µg/mL
Boscalid ~2–4× more potent on average (L. maculans mycelial assay)
Supports mixture-based resistance management context
285 field isolates, Czech Republic 2022

Baseline Sensitivity for Multiplexed Resistance Monitoring

For phytopathological resistance tracking, Dimoxystrobin provides a specific QoI baseline that contrasts sharply with SDHI fungicides. In mycelial growth inhibition assays against Leptosphaeria maculans, Dimoxystrobin yielded a mean EC50 of 3.62 µg/mL, compared to 0.17 µg/mL for the SDHI boscalid [1]. This distinct sensitivity range is required to accurately calculate resistance factors and isolate cytochrome b mutations from other resistance mechanisms.

Evidence DimensionBaseline Fungal Sensitivity (Mean EC50)
Target Compound Data3.62 µg/mL
Comparator Or BaselineBoscalid (SDHI): 0.17 µg/mL
Quantified Difference21-fold difference in baseline sensitivity
ConditionsMycelial growth inhibition assay (Leptosphaeria maculans)

Laboratories must use compound-specific standards to accurately calibrate resistance monitoring assays, as cross-class substitution masks target-site specific mutations.

Lipophilicity profile
Class-level
Log P 3.59 (dimoxystrobin); azoxystrobin 2.5, trifloxystrobin 4.5
Water solubility 4.3 mg/L (20°C, pH 7)
Moderate mobility; may differ from polar or non-polar strobilurins
OECD guideline measurements

Physicochemical Partitioning for Analytical Separation

Dimoxystrobin's intermediate lipophilicity is a key differentiator in analytical chromatography and formulation design workflows. With a logP of 3.59 and an aqueous solubility of 4.3 mg/L, it is significantly more hydrophobic than azoxystrobin (logP ~2.5, solubility ~6.0 mg/L) [1]. This specific partitioning behavior dictates its retention time in HPLC-MS/MS workflows and its phase distribution in emulsion formulations.

Evidence DimensionOctanol-Water Partition Coefficient (logP) and Aqueous Solubility
Target Compound DatalogP = 3.59; Solubility = 4.3 mg/L
Comparator Or BaselineAzoxystrobin: logP ≈ 2.5; Solubility ≈ 6.0 mg/L
Quantified DifferenceHigher lipophilicity (ΔlogP > 1.0) and lower aqueous solubility
ConditionsStandard physicochemical profiling at 20 °C

Analytical and formulation chemists require this exact compound to optimize solvent systems and calibrate chromatographic retention times for complex matrix extractions.

Acute aquatic toxicity
Head-to-head
Dimoxystrobin 48h EC50 0.0394 mg/L; Azoxystrobin >100 mg/L
>2,500-fold higher toxicity to D. magna
Supports site-specific aquatic risk assessment requirement
Static test, immobility endpoint
Field disease control
Head-to-head
Boscalid+dimoxystrobin mixture vs. cyproconazole+azoxystrobin: 4% greater effectiveness (n.s.)
Reported comparable field control in mixture; rotation strategy context
Winter oilseed rape, Czech Republic, 2013–2016
Life-stage sensitivity
Head-to-head
Conidial EC50 7.3×10⁻⁴–2.801 µg/mL; Mycelial EC50 0.053–95.59 µg/mL
~38-fold greater conidial sensitivity (median)
Supports protectant application timing research
L. maculans microtitre vs. plate assay

Analytical Reference Standard for Ecotoxicology

Used as a high-persistence QoI benchmark in soil biotransformation and activated sludge degradation models, leveraging its 271-day DT50 to validate long-term environmental fate [1].

Resistance Monitoring in Phytopathology

Procured for in vitro microtiter plate and mycelial growth assays to establish baseline sensitivities (EC50) and monitor cytochrome b (cyt b) mutations in fungal populations [2].

Agrochemical Formulation Development

Utilized in solubility and co-formulation studies where its specific logP (3.59) and melting point dictate emulsion stability and phase behavior in complex solvent systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
QoI/SDHI mixture resistance management research
Reported mixture compatibility with SDHI
Field isolate EC50 range review
Environmental fate and aquatic toxicology research
Intermediate Log P and water solubility
Daphnia magna acute toxicity endpoint review
Cereal fungicide programs under environmental constraints
Moderate mobility and persistence profile
Site-specific runoff and leaching assessment
QoI cross-resistance and fitness cost studies
Wide isolate sensitivity variability
Life-stage specific EC50 comparison

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.16304257 g/mol

Monoisotopic Mass

326.16304257 g/mol

Heavy Atom Count

24

UNII

27J9BR16KU

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

149961-52-4

Wikipedia

Dimoxystrobin

Use Classification

Agrochemicals -> Fungicides
Pharmaceuticals
Fungicides

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